molecular formula C10H10Br2O B8562304 2-Bromo-1-(4-bromo-2-methylphenyl)propan-1-one

2-Bromo-1-(4-bromo-2-methylphenyl)propan-1-one

Cat. No. B8562304
M. Wt: 305.99 g/mol
InChI Key: DHXYWTPZQPVYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-bromo-2-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C10H10Br2O and its molecular weight is 305.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(4-bromo-2-methylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-bromo-2-methylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

2-bromo-1-(4-bromo-2-methylphenyl)propan-1-one

InChI

InChI=1S/C10H10Br2O/c1-6-5-8(12)3-4-9(6)10(13)7(2)11/h3-5,7H,1-2H3

InChI Key

DHXYWTPZQPVYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)C(C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (20.4 g, 153 mmol) in dichloroethane (150 mL, DCE) was added 2-bromopropionyl chloride, freshly prepared from 2-bromopropionic acid (23.4 g, 153 mmol), excess thionyl chloride, and catalytic N,N-dimethylformamide, at 25° C. To the resulting mixture was added 3-bromotoluene (20.2 g, 118 mmol) at 17° C., and the dark solution was stirred at room temperature for 2 h. The reaction was cooled to 0° C. and satd aq NH4Cl was slowly added. The phases were separated and the organic layer was washed with additional satd aq NH4Cl, dried (Na2SO4), filtered, and concentrated in vacuo to give crude 2-bromo-1-(4-bromo-2-methylphenyl)propan-1-one as a dark oil. Flash chromatography (SiO2; 0-5% Et2O/Hexanes) afforded the desired product as the major component in a mixture of isomeric products (32.3 g crude). The resulting gold oil (10.0 g, 32.7 mmol) was dissolved in 1,2-dichloroethane (120 mL), and potassium acetate (4.8 g, 49 mmol) and benzyltriethylammonium chloride (0.37 g, 1.6 mmol) were added. The resulting mixture was heated to reflux and stirred for 6 h and then at 25° C. for 16 h. The reaction mixture was washed with water, and the organic phase was dried (Na2SO4), filtered, and concentrated in vacuo to give crude product as a yellow oil. Flash chromatography (SiO2; 0-20% Et2O/Hexanes) afforded the racemic product (5.0 g, 54%) as a yellow oil: 1H NMR (CDCl3) δ 1.42 (d, 3H, J=7.3 Hz), 2.11 (s, 3H), 2.41 (s, 3H), 5.69 (q, 1H, J=7.3 Hz), 7.38-7.44 (m, 2H), 7.52 (d, 1H, J=8.4 Hz); EI/MS 285 m/e (M+).
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20.4 g
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150 mL
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23.4 g
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20.2 g
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